Methallyl acetate

Beschreibung

The exact mass of the compound 2-Methylallyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylprop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKYUXHYUAMPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231511 | |

| Record name | 2-Methylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-71-3 | |

| Record name | Methallyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylallyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylallyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate, a colorless liquid with a characteristic fruity odor, is an important organic intermediate with applications spanning the fragrance, polymer, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, alongside established experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile ester.

Chemical Structure and Identification

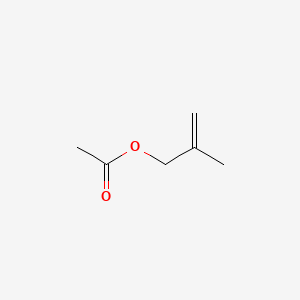

This compound, systematically named 2-methylprop-2-enyl acetate, is an unsaturated ester.[1][2] The structure consists of a methallyl group (a methyl-substituted allyl group) attached to an acetate functional group.[3]

Molecular Formula: C₆H₁₀O₂[1][3][4]

Canonical SMILES: CC(=C)COC(=O)C[5]

InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N[5]

CAS Registry Number: 820-71-3[1][2][3][4]

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 114.14 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 122 °C at 760 mmHg | [] |

| Density | 0.906 g/cm³ | [] |

| Refractive Index | 1.4110 - 1.4150 | [4] |

| Flash Point | 35 °C | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

| LogP | 1.4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A compilation of available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The carbon NMR spectrum provides key signals corresponding to the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~140 | C=C (quaternary vinyl) |

| ~114 | C=C (methylene) |

| ~68 | O-CH₂ |

| ~21 | O=C-CH₃ |

| ~19 | C=C-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch |

| ~2950 | C-H stretch (sp³) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=C stretch |

| ~1230 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would involve the loss of the acetyl group and rearrangements of the methallyl cation.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented: the reaction of methallyl chloride with sodium acetate and the Fischer esterification of methallyl alcohol with acetic acid.[7]

This method involves a nucleophilic substitution reaction.

Reaction: CH₂(C(CH₃))CH₂Cl + CH₃COONa → CH₂(C(CH₃))CH₂OOCCH₃ + NaCl

Experimental Procedure: A detailed industrial-scale procedure is described in a patent, which can be adapted for laboratory synthesis.[8]

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methallyl chloride, sodium acetate, and a suitable solvent (e.g., diethylene glycol).[8]

-

Add a catalytic amount of a phase transfer catalyst if necessary.

-

Heat the reaction mixture to reflux (approximately 80-150 °C) with vigorous stirring.[8]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[8]

Caption: Synthesis of this compound from Methallyl Chloride.

This is a classic acid-catalyzed esterification.[7]

Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O

Experimental Procedure:

-

Combine methallyl alcohol and a slight excess of glacial acetic acid in a round-bottom flask.

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and purify the resulting this compound by distillation.

Purification

Fractional distillation is the most common method for purifying this compound. For mixtures containing water, azeotropic distillation or pervaporation techniques may be employed.[9]

Characterization

The identity and purity of synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and chromatographic techniques such as Gas Chromatography (GC).

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[3] Handle in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The compiled data and methodologies offer a valuable resource for researchers and professionals, facilitating its effective use in various scientific and industrial applications.

References

- 1. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propen-1-ol, 2-methyl-, acetate [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 820-71-3 [chemicalbook.com]

- 5. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 820-71-3 | Benchchem [benchchem.com]

- 8. SU1129200A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Methallyl Acetate (CAS 820-71-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate (2-methylprop-2-enyl acetate), CAS number 820-71-3, is an unsaturated ester with established applications in polymer and fragrance industries.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis protocols, and safety information. While direct biological activity and involvement in specific signaling pathways for this compound are not extensively documented, this paper explores the potential biological relevance through its hydrolysis product, acetate. Acetate is a well-known bioactive molecule involved in key cellular signaling pathways, including the mTOR and MAPK pathways, which are critical in metabolic regulation and cellular processes. This guide presents a hypothetical mechanism of action for this compound, suggesting its biological effects, if any, may be mediated through the downstream signaling of its acetate metabolite. Detailed experimental protocols for its synthesis and relevant signaling pathway diagrams are provided to facilitate further research and exploration of its potential applications in life sciences.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[2] It is soluble in organic solvents but has low solubility in water.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [][4] |

| Molecular Weight | 114.14 g/mol | [][5] |

| CAS Number | 820-71-3 | [][4] |

| Boiling Point | 122 °C at 760 mmHg | [6][7] |

| Density | 0.906 g/cm³ | [6][7] |

| Vapor Pressure | 14.2 mmHg at 25°C | [1][8] |

| Flash Point | 35 °C | [8] |

| Refractive Index | 1.4110-1.4150 | [8] |

| InChI Key | IVKYUXHYUAMPMT-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(=C)COC(=O)C | [2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented: the reaction of methallyl chloride with sodium acetate and the Fischer esterification of methallyl alcohol with acetic acid.[1]

Synthesis via Nucleophilic Substitution of Methallyl Chloride

This method involves the reaction of methallyl chloride with an acetate salt, such as sodium acetate.[1] The reaction is a nucleophilic substitution where the chloride is displaced by the acetate ion.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a stirrer, add 2000 g of methallyl chloride, 1800 g of sodium acetate, 500 g of water, and 60 g of copper sulfate.[9]

-

Initiation: Add 800 g of a 20% aqueous solution of sodium gluconate dropwise to the mixture.[9]

-

Reaction Conditions: Control the reaction temperature at reflux.[9]

-

Monitoring: Monitor the reaction progress using gas chromatography. The reaction is typically complete after approximately 4 hours, indicated by the disappearance of the starting material, methallyl chloride.[9]

-

Work-up and Purification: Upon completion, cool the reaction mixture and separate the organic layer. The crude product can be purified by distillation.

Synthesis via Fischer Esterification

This is a common laboratory-scale synthesis involving the acid-catalyzed esterification of methallyl alcohol with acetic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methallyl alcohol and a molar excess of acetic acid.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[1]

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

-

Work-up: After cooling, quench the reaction with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the this compound with an organic solvent like diethyl ether or ethyl acetate.[1]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The final product can be purified by fractional distillation.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence for the biological activity of this compound itself in the scientific literature. However, as an ester, it is susceptible to hydrolysis in a biological environment, yielding methallyl alcohol and acetate. The acetate anion is a well-established bioactive molecule with roles in metabolism and cellular signaling. Therefore, it is hypothesized that the biological effects of this compound could be mediated through the downstream actions of acetate.

Acetate-Mediated Signaling

Acetate can be converted to acetyl-CoA, a central molecule in metabolism and a key substrate for histone acetyltransferases (HATs), influencing gene expression through epigenetic modifications. Furthermore, acetate can activate several signaling pathways, including the mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and metabolism.

mTOR Signaling Pathway:

The mTOR (mechanistic target of rapamycin) pathway is a critical regulator of cell growth, proliferation, and metabolism. Acetate has been shown to activate the mTOR pathway, leading to increased protein and lipid synthesis.[10] This activation is thought to be mediated by the increased availability of acetyl-CoA, which can allosterically activate components of the mTOR complex.

Caption: Proposed mTOR signaling activation by this compound via its hydrolysis to acetate.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Some studies suggest that acetate can modulate MAPK signaling, although the exact mechanisms are still under investigation.

Caption: Hypothetical MAPK signaling modulation by this compound-derived acetate.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[11]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.[11]

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and seek medical attention.

Applications

Currently, the primary applications of this compound are in:

-

Polymer Chemistry: It is used as a monomer in the synthesis of various polymers.

-

Fragrance Industry: Its fruity aroma makes it a component in some fragrance formulations.[1][2]

-

Chemical Synthesis: It serves as a versatile intermediate in organic synthesis.[1][]

Conclusion and Future Directions

This compound is a well-characterized chemical with established synthesis routes and industrial applications. While its direct biological activity remains largely unexplored, its potential to act as a pro-drug for acetate opens up new avenues for research, particularly in the fields of metabolism and cell signaling. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemical and potential biological properties of this compound. Future studies should focus on confirming the in-vivo hydrolysis of this compound and investigating its effects on the acetate-mediated signaling pathways outlined in this paper. Such research could uncover novel applications for this compound in drug development and biomedical research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 4. 820-71-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-methyl allyl acetate, 820-71-3 [thegoodscentscompany.com]

- 8. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells [mdpi.com]

- 9. Methadyl Acetate | C23H31NO2 | CID 10517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | 820-71-3 | Benchchem [benchchem.com]

Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methallyl acetate from methallyl chloride. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, a discussion of the reaction mechanism, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, development, and drug discovery.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds and polymers. The reaction of methallyl chloride with an acetate salt, typically sodium acetate, is a common and effective method for its preparation. This nucleophilic substitution reaction offers a straightforward route to this versatile ester. This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid in experimental design and optimization.

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is presented below.

| Property | Methallyl Chloride | This compound |

| CAS Number | 563-47-3 | 820-71-3 |

| Molecular Formula | C₄H₇Cl | C₆H₁₀O₂ |

| Molecular Weight | 90.55 g/mol | 114.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 71-72 °C | 122 °C |

| Density | 0.921 g/cm³ (at 15 °C) | 0.906 g/cm³ |

| Flash Point | -18 °C | 46.9 °C |

| Solubility in Water | 0.5 g/L (at 20 °C) | Insoluble |

Reaction Mechanism and Pathway

The synthesis of this compound from methallyl chloride is a nucleophilic substitution reaction, specifically an SN2 reaction. The acetate ion (CH₃COO⁻) from sodium acetate acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in methallyl chloride. The chlorine atom, a good leaving group, is displaced, forming this compound and sodium chloride as a byproduct.

In the copper-catalyzed variation, the copper(II) sulfate acts as a catalyst. The sodium gluconate serves as a chelating agent, forming a stable complex with the copper ions, which can facilitate the substitution process.[1][2]

Experimental Protocols

Two primary methods for the synthesis of this compound from methallyl chloride are presented: a copper-catalyzed aqueous method and a phase-transfer catalyzed method.

Copper-Catalyzed Aqueous Synthesis

This protocol is based on a procedure described in the chemical literature and offers high yields in an aqueous medium.[3][4]

Materials:

-

Methallyl chloride (2000 g)

-

Sodium acetate (1800 g)

-

Deionized water (500 g)

-

Copper(II) sulfate (60 g)

-

20% Sodium gluconate aqueous solution (800 g)

Equipment:

-

Reaction kettle equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To the reaction kettle, add methallyl chloride (2000 g), sodium acetate (1800 g), deionized water (500 g), and copper(II) sulfate (60 g).

-

Stir the mixture and begin heating to reflux.

-

Once reflux is achieved, add the 20% sodium gluconate aqueous solution (800 g) dropwise over a period of time.

-

Maintain the reaction at reflux for 4 hours.

-

After 4 hours, cool the reaction mixture to room temperature.

Work-up and Purification:

-

Transfer the cooled reaction mixture to a large separatory funnel.

-

Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains unreacted salts and byproducts.

-

Separate the organic layer.

-

Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

-

Wash the organic layer again with water and then with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 122 °C.

Phase-Transfer Catalyzed Synthesis (General Procedure)

Phase-transfer catalysis can be an effective method for this reaction, particularly when using a non-polar organic solvent.[1][3][5][6][7]

Materials:

-

Methallyl chloride

-

Sodium acetate

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve methallyl chloride and the phase-transfer catalyst (typically 1-5 mol%) in the organic solvent.

-

Add solid sodium acetate to the mixture.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC, GC).

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Filter the reaction mixture to remove the solid sodium chloride and any unreacted sodium acetate.

-

Transfer the filtrate to a separatory funnel and wash with water to remove the phase-transfer catalyst and any other water-soluble impurities.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by fractional distillation.

Comparative Data of Reaction Conditions and Yields

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from methallyl chloride.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Methallyl Chloride Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |

| Copper(II) Sulfate / Sodium Gluconate | Water | Reflux | 4 | 99.5 | 92 | ~92.5 | [3][4] |

| Copper Monochloride | Diethylene Glycol | 120 | - | 99 | 99 | 100 | [8] |

| - | Diethylene Glycol | 140 | - | 99 | 98.9 | - | [8] |

| - | Ethylene Glycol | 150 | 0.2 | 99.6 | 98.8 | 99.2 | [8] |

Safety and Handling

Methallyl Chloride:

-

Hazards: Highly flammable liquid and vapor.[5][6][9][10] Harmful if swallowed or inhaled.[5][6][9] Causes severe skin burns and eye damage.[5][6] May cause an allergic skin reaction.[5][6] Toxic to aquatic life with long-lasting effects.[5][6] It is also a lachrymator.[11]

-

Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear protective gloves, clothing, eye, and face protection.[5][6] Use only in a well-ventilated area.[5][6] Avoid release to the environment.[5][6]

This compound:

-

Precautions: Keep away from heat, sparks, and open flames.[8] Keep container tightly closed.[8] Wear protective gloves, clothing, and eye protection.[8] Store in a well-ventilated place.[8]

General Laboratory Safety:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Ground all equipment to prevent static discharge.[8]

-

Have appropriate fire extinguishing media readily available.

-

Consult the Safety Data Sheets (SDS) for both methallyl chloride and this compound before commencing any experimental work.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from reaction setup to the isolation of pure this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. data.epo.org [data.epo.org]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biomedres.us [biomedres.us]

- 8. SU1129200A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. Asymmetric phase-transfer catalysis with homo- and heterochiral quaternary ammonium salts: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2019119934A1 - Method for continuous preparation of 2-methyl allyl alcohol - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of 2-Methyl-2-Propenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-2-propenyl acetate, an important organic intermediate. The information is presented to support research, development, and quality control activities. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Physical and Chemical Properties

2-Methyl-2-propenyl acetate, also known as methallyl acetate, is a flammable, colorless to light yellow liquid.[1][2] It is characterized by the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol .[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2-methyl-2-propenyl acetate, compiled from various sources. It is important to note the variations in reported values, which may be attributable to different experimental conditions, such as pressure for boiling point measurements, or purity of the sample.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| Boiling Point | 85 - 124 °C | [1][4] |

| Density / Specific Gravity | 0.92 g/cm³ (at 20°C) | [1][4] |

| Refractive Index | 1.410 - 1.415 | [4] |

| Flash Point | 35 - 47 °C | [4] |

| Vapor Pressure | 14.2 mmHg (at 25°C) | [5] |

| Water Solubility | 3267 mg/L (at 25°C, estimated) | [5] |

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physical properties of liquid organic compounds like 2-methyl-2-propenyl acetate. These are generalized protocols based on standard laboratory practices.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[6]

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Sample of 2-methyl-2-propenyl acetate

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount (approximately 0.5 mL) of 2-methyl-2-propenyl acetate to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, with the thermometer bulb and sample positioned in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame.[6]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise determination of a liquid's density.[7]

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of 2-methyl-2-propenyl acetate

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the water level is at the top of the capillary tube in the stopper. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the 2-methyl-2-propenyl acetate sample and allow it to equilibrate in the constant temperature water bath.

-

Adjust the liquid level, dry the exterior, and weigh the pycnometer with the sample, recording the mass (m₃).

-

Calculate the density of the sample using the following formula:

-

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

-

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8]

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (if not built-in)

-

Dropper or pipette

-

Sample of 2-methyl-2-propenyl acetate

-

Calibration standard (e.g., distilled water)

-

Lens paper and ethanol or acetone

Procedure:

-

Turn on the light source and the circulating water bath to bring the refractometer prisms to the desired temperature (e.g., 20°C).

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone.

-

Calibrate the instrument by placing a few drops of distilled water on the prism and measuring its refractive index. Compare the reading to the known value for water at that temperature and adjust if necessary.

-

Clean and dry the prisms.

-

Using a clean dropper, place 2-3 drops of 2-methyl-2-propenyl acetate onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the compensator knob to eliminate any color fringe at the borderline, making the borderline sharp and achromatic.

-

Adjust the measurement knob to center the borderline on the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Solubility Determination

This protocol determines the qualitative solubility of 2-methyl-2-propenyl acetate in water.

Materials:

-

Test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Sample of 2-methyl-2-propenyl acetate

-

Distilled water

Procedure:

-

Add approximately 1 mL of distilled water to a clean, dry test tube.

-

Add a few drops of 2-methyl-2-propenyl acetate to the test tube.

-

Shake the test tube vigorously for 10-20 seconds or use a vortex mixer.[1]

-

Allow the mixture to stand and observe.

-

Record the observation:

-

Soluble: A single, clear liquid phase is present.

-

Partially Soluble: The mixture appears cloudy or forms a single phase only after adding a small amount of solute.

-

Insoluble: Two distinct liquid layers are visible.[1] In this case, 2-methyl-2-propenyl acetate is expected to be insoluble or only slightly soluble in water.

-

Synthesis Workflow

2-Methyl-2-propenyl acetate is typically synthesized via the esterification of 2-methyl-2-propen-1-ol (methallyl alcohol) with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. The following diagram illustrates a general laboratory workflow for this synthesis.

Caption: General laboratory workflow for the synthesis of 2-methyl-2-propenyl acetate.

References

- 1. scribd.com [scribd.com]

- 2. agilent.com [agilent.com]

- 3. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-propenyl Acetate | 820-71-3 | TCI AMERICA [tcichemicals.com]

- 5. 2-methyl allyl acetate, 820-71-3 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. calnesis.com [calnesis.com]

- 8. tamilnadutesthouse.com [tamilnadutesthouse.com]

An In-depth Technical Guide to the Solubility of Methallyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl acetate (MA), a carboxylate ester with the chemical formula C₆H₁₀O₂, is a colorless liquid recognized for its characteristic fruity odor. It serves as a versatile monomer in polymer synthesis and as an intermediate in the production of various organic compounds. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective application in chemical synthesis, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and related esters in common organic solvents, details relevant experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles qualitative information and quantitative data for structurally similar esters to provide valuable insights.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be miscible or soluble in one another. Polarity is influenced by the presence of functional groups and the overall molecular structure. This compound, containing an ester functional group, exhibits moderate polarity.

Qualitative Solubility of this compound

General observations from various sources indicate that this compound is soluble in most common organic solvents. This is attributed to its ester functionality which allows for dipole-dipole interactions with a variety of solvent types. Conversely, it is generally considered to be insoluble or sparingly soluble in water.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad spectrum of organic solvents is not readily found in scientific literature. However, to provide a useful reference for formulation and process development, the following table summarizes the miscibility of this compound and the quantitative solubility of structurally related esters, methyl acetate and ethyl acetate, in several common organic solvents. It is crucial to note that while these values offer a comparative perspective, they are not a direct substitute for experimental determination of this compound's solubility.

| Solvent Classification | Solvent Name | This compound | Methyl Acetate | Ethyl Acetate |

| Alcohols | Methanol | Miscible (Expected) | Miscible[1][2] | Miscible[3] |

| Ethanol | Miscible (Expected) | Miscible[1][2] | Miscible[3] | |

| Ketones | Acetone | Miscible (Expected) | Miscible[2] | Very Soluble[3] |

| Ethers | Diethyl Ether | Miscible (Expected) | Miscible[1][2] | Miscible[3] |

| Hydrocarbons | Hexane | Miscible (Expected) | Miscible | Miscible |

| Toluene | Miscible (Expected) | Miscible | Very Soluble |

Data for methyl acetate and ethyl acetate is provided for comparative purposes. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. The term "Miscible (Expected)" for this compound is based on its structural similarity to other esters and general statements in the literature. For critical applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments that can be adapted to determine the solubility of this compound in organic solvents.

Method 1: Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a substance in a solvent.

Principle: A surplus amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (pore size dependent on application)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

After agitation, allow the mixture to stand in the constant temperature environment to allow undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe.

-

Filter the sample to remove any suspended particles. The filter material should be compatible with the solvent.

-

Analyze the concentration of this compound in the filtrate using a calibrated analytical method.

Method 2: Slow-Stir Method

This method is particularly useful for substances that have a tendency to form emulsions, which can lead to an overestimation of solubility.

Principle: The solute is gently stirred in the solvent at a constant temperature, avoiding the formation of a vortex, until equilibrium is achieved.

Apparatus:

-

Jacketed glass vessel connected to a constant temperature bath

-

Magnetic stirrer and stir bar

-

Analytical instrumentation for concentration determination

Procedure:

-

Place a known volume of the organic solvent in the jacketed vessel.

-

Add an excess of this compound.

-

Set the constant temperature bath to the desired temperature.

-

Begin stirring at a slow, controlled rate that agitates the mixture without creating a vortex.

-

Continue stirring until equilibrium is reached (this may take several days for sparingly soluble substances).

-

Stop stirring and allow any undissolved material to settle.

-

Sample the supernatant and determine the concentration of this compound as described in the Shake-Flask Method.

Method 3: Visual Method for Miscibility Determination

This is a simple, qualitative method to determine if two liquids are miscible.

Principle: The two liquids are mixed in various proportions and observed for the formation of a single homogeneous phase.

Apparatus:

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry graduated cylinder or test tube, add a known volume of the organic solvent.

-

Add a known volume of this compound.

-

Stopper the container and shake vigorously or use a vortex mixer.

-

Allow the mixture to stand and observe.

-

If the mixture forms a single, clear liquid phase with no visible interface, the liquids are miscible in that proportion.

-

Repeat the procedure with different volume ratios of solute and solvent to confirm miscibility across a range of concentrations.

Visualizing the Solubility Determination Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for determining the solubility of a compound like this compound.

References

Safety and Handling of Methallyl Acetate in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of methallyl acetate in a laboratory setting. It includes detailed information on its chemical and physical properties, potential hazards, and emergency procedures. Furthermore, this document outlines experimental protocols for its synthesis and use in polymerization reactions, offering a valuable resource for researchers in organic chemistry and materials science.

Chemical and Physical Properties

This compound, also known as 2-methyl-2-propenyl acetate, is a colorless liquid with a fruity odor.[1] It is a flammable liquid and vapor, necessitating careful handling and storage to mitigate fire risks.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 820-71-3 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 122 °C at 760 mmHg | [4] |

| Flash Point | 35 °C | [5] |

| Density | 0.906 g/cm³ | [4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

| Vapor Pressure | 14.2 mmHg at 25°C | [5] |

| Refractive Index | 1.4110-1.4150 | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

GHS Hazard Classification

-

Flammable Liquids: Category 3[3]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Skin Irritation: May cause skin irritation.[5]

-

Respiratory Irritation: May cause respiratory system irritation.[5]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handling: Use only in a well-ventilated area, away from heat, sparks, and open flames.[7] Ground and bond containers and receiving equipment to prevent static discharge.[6] Use non-sparking tools.[6] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

Experimental Protocols

This compound is a versatile monomer and intermediate in organic synthesis.[8] Below are detailed methodologies for its synthesis and a representative polymerization reaction.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from methallyl chloride and sodium acetate.

Materials:

-

Methallyl chloride

-

Sodium acetate

-

Water

-

Copper sulfate

-

20% Sodium gluconate aqueous solution

Procedure:

-

In a reaction kettle, add 2000 g of methallyl chloride, 1800 g of sodium acetate, 500 g of water, and 60 g of copper sulfate.[5]

-

Slowly add 800 g of a 20% sodium gluconate aqueous solution dropwise.[5]

-

Control the reaction temperature at reflux.[5]

-

Allow the reaction to proceed for 4 hours.[5]

-

Monitor the reaction progress using gas chromatography. The reaction is considered complete when the concentration of methallyl chloride is minimal.[5]

-

Upon completion, the reaction mixture will contain this compound, along with byproducts such as methallyl alcohol and methallyl ether.[5] The product can be purified by distillation.

Free Radical Copolymerization of this compound with Vinyl Acetate

This protocol outlines a general procedure for the copolymerization of this compound with vinyl acetate, a common application in polymer chemistry.

Materials:

-

This compound

-

Vinyl acetate

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene or Benzene)

Procedure:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the desired molar ratio of this compound and vinyl acetate to the solvent.

-

De-gas the mixture by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator (AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (for AIBN, typically 60-80 °C).

-

Maintain the reaction under a nitrogen atmosphere with constant stirring for the desired reaction time (typically several hours).

-

Monitor the progress of the polymerization by taking samples periodically and analyzing the monomer conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum until a constant weight is achieved.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[3]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Obtain medical aid immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

In the event of a spill, follow the established laboratory emergency response procedures. A general workflow for a flammable liquid spill is outlined below.

Caption: Workflow for handling a chemical spill.

Logical Relationships in Safe Handling

The safe use of this compound in a laboratory setting involves a series of interconnected steps, from preparation to disposal. The following diagram illustrates this logical workflow.

Caption: General workflow for the safe handling of this compound in the lab.

References

- 1. agilent.com [agilent.com]

- 2. hazmattool.com [hazmattool.com]

- 3. aksci.com [aksci.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. dl.icdst.org [dl.icdst.org]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Technical Guide: Methallyl Acetate (C₆H₁₀O₂) Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of methallyl acetate, focusing on its molecular formula and weight. The data is presented for clear reference in research and development settings.

Core Physicochemical Data

This compound is an organic compound utilized as a monomer and in the preparation of various methallyl derivatives.[1] Its fundamental molecular characteristics are essential for stoichiometric calculations, analytical characterization, and formulation development.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂[2][][4][5][6] |

| Molecular Weight | 114.14 g/mol [2][][4][5][6] |

| IUPAC Name | 2-methylprop-2-enyl acetate[4] |

| CAS Number | 820-71-3[1][][4][5][6] |

Elemental Composition of this compound

The molecular formula C₆H₁₀O₂ indicates the elemental makeup of a single molecule of this compound. The diagram below illustrates the constituent elements and their counts within the molecule, representing the fundamental basis for its molecular weight.

Caption: Elemental composition of a this compound molecule.

Experimental Determination of Molecular Properties

While this guide provides the established molecular weight and formula, these properties are experimentally verifiable through various analytical techniques.

-

Mass Spectrometry: This is a primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Elemental Analysis: Combustion analysis is a classic method to determine the empirical formula of a compound by measuring the amounts of carbon dioxide, water, and other combustion products produced when the substance is burned in an excess of oxygen.

The workflow for such a characterization typically involves obtaining a pure sample, followed by analysis using one or more of the above instrumental methods. The resulting data is then processed to confirm the elemental composition and exact molecular weight.

Caption: General workflow for experimental molecular characterization.

References

- 1. This compound | 820-71-3 [chemicalbook.com]

- 2. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 820-71-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of Methallyl Acetate: A Technical Guide

Introduction

Methallyl acetate (IUPAC name: 2-methylprop-2-enyl acetate) is an organic compound with the chemical formula C6H10O2. It is the ester of acetic acid and methallyl alcohol. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure with its spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -CH₃ (acetate) | ~2.05 | Singlet | 3H |

| -CH₃ (methallyl) | ~1.75 | Singlet | 3H |

| -CH₂- (methallyl) | ~4.45 | Singlet | 2H |

| =CH₂ (methallyl) | ~4.90 | Multiplet | 2H |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| -C H₃ (acetate) | ~21.0 |

| -C H₃ (methallyl) | ~19.5 |

| -C H₂- (methallyl) | ~68.0 |

| =C H₂ (methallyl) | ~113.0 |

| =C < (methallyl) | ~141.0 |

| C =O (ester) | ~170.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity | Functional Group |

| C=O Stretch | ~1740 | Strong | Ester |

| C=C Stretch | ~1650 | Medium | Alkene |

| C-O Stretch | ~1230 | Strong | Ester |

| =C-H Bend | ~890 | Strong | Alkene |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the correlation of its atoms with the key NMR and IR spectroscopic signals.

Caption: Molecular structure of this compound with spectroscopic correlations.

Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, synthesis, and analysis of methallyl acetate. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound effectively and safely.

Commercial Availability and Purity

This compound is available from a variety of chemical suppliers, with purities generally ranging from 95% to over 99%. The compound is typically supplied as a liquid. Below is a summary of some commercial sources and their stated product specifications.

| Supplier | Stated Purity | CAS Number | Additional Information |

| BOC Sciences | 95% | 820-71-3 | Provided as a liquid.[1][] |

| EAST CHEMSOURCES LIMITED | 99% | 820-71-3 | Offered as a white powder (note: this may be a data inconsistency as it's typically a liquid).[3] |

| GIHI CHEMICALS CO.,LIMITED | >99% | 820-71-3 | Specializes in ester products for various industries. |

| Dayang Chem (Hangzhou) Co.,Ltd | 95%, 99% | 820-71-3 | Offers multiple purity grades. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 820-71-3 | Purity determined by Gas Chromatography. |

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly employed: Fischer esterification of methallyl alcohol with acetic acid and the reaction of methallyl chloride with sodium acetate.

Fischer Esterification

This method involves the acid-catalyzed reaction between methallyl alcohol and acetic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methallyl alcohol (1.0 equivalent) and an excess of acetic acid (1.2 to 1.5 equivalents).[4]

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-5% v/v), to the reaction mixture.[1] Solid acid catalysts like Amberlyst-15 can also be used to minimize side reactions.[1]

-

Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and the catalyst.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine (saturated sodium chloride solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The crude this compound is purified by fractional distillation to yield the final product.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Reaction of Methallyl Chloride with Sodium Acetate

This method involves a nucleophilic substitution reaction where the chloride in methallyl chloride is displaced by the acetate ion.

-

Reaction Setup: In a reaction kettle, charge methallyl chloride (e.g., 2000 g), sodium acetate (e.g., 1800 g), and water (e.g., 500 g).[3]

-

Catalyst Addition: Add a catalytic system, for example, copper sulfate (e.g., 60 g) and a 20% aqueous solution of sodium gluconate (e.g., 800 g), to the mixture.[3]

-

Reaction: Heat the reaction mixture to reflux temperature with stirring.[3] The reaction is typically monitored by gas chromatography until the starting material is consumed (e.g., after approximately 4 hours).[3]

-

Workup:

-

Cool the reaction mixture.

-

The product can be separated from the aqueous phase. In some procedures, the reaction mass is filtered to remove precipitated sodium chloride.

-

-

Purification: The crude product is purified by vacuum distillation.[5]

Caption: Nucleophilic Substitution Workflow for this compound Synthesis.

Purity Analysis

The purity of this compound is most commonly determined by Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID). This technique separates the compound from volatile impurities, allowing for quantification.

Gas Chromatography (GC-FID) - General Method

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or equivalent).

-

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as acetonitrile, to an appropriate concentration.[6]

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Detector Temperature: 250-300°C

-

Carrier Gas: Helium or Nitrogen

-

Flow Rate: 1-2 mL/min

-

Injection Mode: Split (e.g., 20:1 or 30:1)[6]

-

Oven Temperature Program:

-

Initial Temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-25°C/min to a final temperature of 200-230°C.

-

Final Hold: Hold at the final temperature for 2-5 minutes.

-

-

-

Data Analysis: Identify the this compound peak based on its retention time, which is determined by running a standard. The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Caption: General Workflow for GC-FID Purity Analysis of this compound.

Potential Impurities

The impurity profile of this compound can vary depending on the synthetic route and purification process. Common impurities may include:

-

Unreacted Starting Materials: Methallyl alcohol, acetic acid, or methallyl chloride.

-

Byproducts: Methallyl ether (from the reaction of methallyl chloride).[3]

-

Solvent Residues: From the workup and purification steps.

-

Degradation Products: Formed during synthesis or storage.

A thorough impurity profiling using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) can identify and quantify these impurities.

References

- 1. This compound | 820-71-3 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. SU1129200A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]

Thermal Stability and Decomposition of Methallyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate, an α,β-unsaturated ester, is a valuable intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various processes, including polymerization and drug formulation. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its predicted decomposition mechanisms based on analogous compounds. It also outlines detailed experimental protocols for the characterization of its thermal properties.

Introduction

This compound (2-methylprop-2-enyl acetate) is an organic ester with applications in the synthesis of polymers and specialty chemicals.[1] Its structure, featuring both an allyl group and an acetate functional group, suggests a complex thermal decomposition profile that may involve multiple reaction pathways. While specific literature on the thermal decomposition of this compound is limited, the well-documented pyrolysis of other esters, particularly allylic and simple alkyl acetates, provides a strong foundation for predicting its behavior. This guide synthesizes this information to present a predictive analysis of this compound's thermal stability and decomposition products.

Predicted Thermal Decomposition Pathways

The thermal decomposition of esters can proceed through several mechanisms, including concerted syn-elimination, radical chain reactions, and rearrangements. For this compound, two primary decomposition pathways are anticipated based on the pyrolysis of structurally related esters.

Six-Membered Ring Concerted Elimination (Ester Pyrolysis)

Esters containing a β-hydrogen atom on the alkyl group typically undergo thermal elimination through a cyclic, six-membered transition state. This concerted syn-elimination is a well-established reaction in organic chemistry. In the case of this compound, this would involve the transfer of a hydrogen atom from the methyl group of the methallyl moiety to the carbonyl oxygen of the acetate group, leading to the formation of isobutylene and acetic acid.

Diagram 1: Proposed Six-Membered Ring Concerted Elimination Pathway for this compound

Caption: Proposed concerted elimination pathway for this compound.

Radical Decomposition Pathways

Studies on the vapor-phase thermolysis of simple allyl esters have indicated that radical decomposition mechanisms can also occur. For this compound, homolytic cleavage of the C-O bond is a plausible pathway, which would generate a methallyl radical and an acetoxy radical. These highly reactive radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products. The pyrolysis of methyl acetate has been shown to produce methyl radicals and carbon dioxide, suggesting that the acetoxy radical is unstable and readily decarboxylates.

Diagram 2: Proposed Radical Decomposition Pathway for this compound

Caption: Proposed radical decomposition pathway for this compound.

Quantitative Data on Thermal Stability

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | e.g., 250 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Maximum Decomposition Rate (Tpeak) | e.g., 280 °C | 10 °C/min, Nitrogen atmosphere |

| Residual Mass at 600 °C | e.g., <1% | 10 °C/min, Nitrogen atmosphere |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Conditions |

| Decomposition Enthalpy (ΔHdecomp) | e.g., -150 J/g | 10 °C/min, Nitrogen atmosphere |

| Peak Decomposition Temperature | e.g., 285 °C | 10 °C/min, Nitrogen atmosphere |

Table 3: Kinetic Parameters of Thermal Decomposition

| Parameter | Value | Method |

| Activation Energy (Ea) | e.g., 120 kJ/mol | Kissinger method (from DSC data) |

| Pre-exponential Factor (A) | e.g., 1 x 1010 s-1 | Kissinger method (from DSC data) |

Experimental Protocols

To determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

A small sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.[2]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition and the temperature of the maximum rate of mass loss are determined from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine kinetic parameters.

Methodology:

-

A small, precisely weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. A small pinhole may be made in the lid to allow for the escape of volatile decomposition products.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in a DSC instrument.

-

The pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The enthalpy of decomposition is determined by integrating the area of the decomposition peak.

-

By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

A small amount of this compound is loaded into a pyrolysis sample cup.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C) in the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.[3][4]

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

-

The products are separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

-

A "double-shot" pyrolysis experiment can also be performed, where a lower temperature thermal desorption step is followed by a high-temperature pyrolysis step to differentiate between volatile impurities and true decomposition products.[5]

Diagram 3: Experimental Workflow for Characterizing Thermal Decomposition

References

Methodological & Application

Application Notes and Protocols for the Copolymerization of Methallyl Acetate with α-Olefins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copolymerization of methallyl acetate, a polar monomer, with α-olefins. The inclusion of functional monomers like this compound into nonpolar polyolefin chains is a significant area of research, as it allows for the modification of polymer properties such as adhesion, dyeability, and compatibility with other materials. This functionalization is of particular interest in the development of advanced materials for various applications, including coatings, adhesives, and biomedical devices.

The protocols detailed below are based on palladium-diimine catalyzed copolymerization, which has demonstrated tolerance to polar functional groups.

Catalyst System

The recommended catalyst system for the copolymerization of this compound with α-olefins is a palladium-diimine complex activated with a borate cocatalyst. A notable example is a chloro(methyl)palladium complex featuring an α-diimine ligand with 2,4,6-trimethylphenyl groups at the coordinated nitrogen atoms, used in conjunction with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄).

Experimental Protocols

Protocol 1: Synthesis of Chloro(methyl)palladium α-Diimine Catalyst Precursor

This protocol describes the synthesis of the palladium-diimine complex that serves as the catalyst precursor.

Materials: